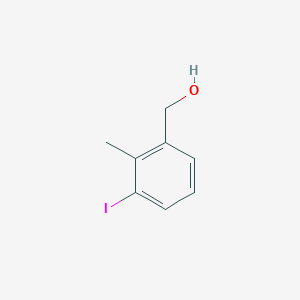

(3-Iodo-2-methylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3-iodo-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKFJUYXMBJNKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567302 | |

| Record name | (3-Iodo-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76350-89-5 | |

| Record name | (3-Iodo-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Iodo-2-methylphenyl)methanol synthesis from 3-hydroxymethyl-2-methylaniline hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3-Iodo-2-methylphenyl)methanol, a valuable building block in pharmaceutical and materials science research. The core of this synthesis is the Sandmeyer reaction, a robust method for the conversion of primary aromatic amines into aryl halides via a diazonium salt intermediate. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and outline essential safety considerations and characterization techniques. The intended audience for this guide includes researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: Significance and Applications

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of the iodo, methyl, and hydroxymethyl functionalities on the benzene ring offers multiple points for further chemical modification, making it a versatile precursor in drug discovery programs and the development of novel materials. The Sandmeyer reaction, the cornerstone of this synthesis, is a powerful transformation in aromatic chemistry, allowing for the introduction of substituents that are often difficult to achieve through direct substitution methods.[1][2]

The Sandmeyer Reaction: A Mechanistic Overview

The synthesis of this compound from 3-hydroxymethyl-2-methylaniline hydrochloride proceeds via a two-step process: diazotization followed by iodination.[3]

2.1. Diazotization: Formation of the Diazonium Salt

The first step involves the conversion of the primary aromatic amine, 3-hydroxymethyl-2-methylaniline, into a diazonium salt.[4] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid.[4][5] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated in a dry state.[6][7]

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.[4] Subsequent proton transfers and elimination of a water molecule lead to the formation of the aryl diazonium salt.[4]

2.2. Iodination: The Sandmeyer Reaction

The second step is the Sandmeyer reaction itself, where the diazonium group is replaced by an iodine atom.[8] This is accomplished by treating the diazonium salt solution with a solution of potassium iodide (KI).[9] The iodide ion acts as a nucleophile, displacing the diazonium group, which is an excellent leaving group as it is released as nitrogen gas (N₂).[8][10] While many Sandmeyer reactions require a copper(I) salt as a catalyst, the iodination reaction often proceeds without a catalyst due to the high nucleophilicity of the iodide ion.[2][11] However, the addition of a small amount of copper powder can sometimes facilitate the reaction.[12] The overall reaction follows a free radical mechanism.[13]

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established and verified procedures for the synthesis of this compound.[12]

3.1. Reagents and Equipment

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 3-Hydroxymethyl-2-methylaniline hydrochloride | - | 173.64 | 43.4 g |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 25.2 mL |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 17.3 g |

| Potassium Iodide (KI) | 7681-11-0 | 166.00 | 49.8 g |

| Copper Powder | 7440-50-8 | 63.55 | 0.1 g |

| Chloroform (CHCl₃) | 67-66-3 | 119.38 | As needed |

| Saturated Sodium Bisulfite Solution (NaHSO₃) | 7631-90-5 | 104.06 | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |

| Deionized Water | 7732-18-5 | 18.02 | As needed |

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnels

-

Magnetic stirrer with a stir bar

-

Ice-salt bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.2. Reaction Workflow

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts: Aromatic SN1 [jove.com]

- 11. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 12. prepchem.com [prepchem.com]

- 13. byjus.com [byjus.com]

Spectroscopic data of (3-Iodo-2-methylphenyl)methanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Iodo-2-methylphenyl)methanol

Introduction: The Imperative of Spectroscopic Verification

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is paramount. This compound (CAS No. 76350-89-5) serves as a valuable building block, particularly in the synthesis of complex molecular architectures where regioselectivity is critical.[1] Its utility in drug development and materials science necessitates a comprehensive and reliable set of analytical data for quality control and reaction monitoring.

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As a Senior Application Scientist, my objective is not merely to present data but to elucidate the rationale behind the expected spectral features. We will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our interpretations in the fundamental principles of spectroscopy and the known effects of the molecule's constituent functional groups. This document is designed to serve as a practical reference for researchers, enabling them to verify their own experimental results and confidently confirm the structure and purity of their material.

Molecular Structure and Spectroscopic Implications

To logically predict the spectroscopic output, we must first deconstruct the molecule into its core components.

-

A Trisubstituted Aromatic Ring: A benzene ring with substituents at the 1, 2, and 3 positions. This substitution pattern will dictate the chemical shifts and, crucially, the coupling patterns of the three remaining aromatic protons.

-

A Methyl Group (-CH₃): An electron-donating group ortho to the iodomethyl group, which will influence the electronic environment of the aromatic ring.

-

A Hydroxymethyl Group (-CH₂OH): A primary alcohol, which will produce characteristic signals in all three spectroscopic techniques. The protons are benzylic, and the C-O bond provides a key IR absorption.

-

An Iodine Atom (-I): A large, weakly electronegative halogen. Its significant "heavy atom effect" will strongly influence the chemical shift of the carbon atom to which it is attached (C3).

These features combine to give this compound its unique chemical identity, which we can decode using the techniques that follow.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, we can piece together the precise connectivity of the atoms.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating protocol ensures reproducibility and accuracy. The following procedure is standard for obtaining high-resolution ¹H and ¹³C NMR spectra.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Causality Behind Experimental Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is chosen as the default solvent due to its excellent dissolving power for a wide range of organic compounds and its relatively simple residual solvent peak.[2] Should the compound exhibit poor solubility, more polar solvents like DMSO-d₆ or Methanol-d₄ would be considered.[2] The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.[3]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, defined as 0.00 ppm.[4] Its single, sharp resonance is inert and does not overlap with most analyte signals.

-

Instrument Frequency: A 400 MHz spectrometer provides a good balance between resolution and cost for routine structural analysis.[5] Higher fields (e.g., 600 MHz) would offer greater spectral dispersion if signal overlap were an issue.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is expected to show five distinct signals corresponding to the different hydrogen environments.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.65 | Doublet (d) | 1H | Ar-H (H6) | Deshielded by adjacent iodine and located ortho to the hydroxymethyl group. Expected to be a doublet due to coupling with H5. |

| ~ 7.15 | Triplet (t) | 1H | Ar-H (H5) | A classic triplet pattern arises from coupling to two adjacent, chemically distinct protons (H4 and H6). |

| ~ 6.95 | Doublet (d) | 1H | Ar-H (H4) | Located ortho to the methyl group, experiencing its shielding effect. Appears as a doublet due to coupling with H5. |

| ~ 4.70 | Singlet (s) | 2H | -CH₂ OH | Benzylic protons adjacent to an electron-withdrawing oxygen. Typically appears as a singlet as coupling to the OH proton is often not observed. |

| ~ 2.40 | Singlet (s) | 3H | -CH₃ | Protons of the methyl group attached to the aromatic ring. Appears as a sharp singlet. |

| ~ 1.80 | Broad Singlet (br s) | 1H | -OH | The chemical shift is highly variable and depends on concentration and solvent. The signal is often broad due to chemical exchange. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 142.0 | C 2-CH₃ | Aromatic carbon bearing the methyl group, deshielded. |

| ~ 140.5 | C 1-CH₂OH | Aromatic carbon bearing the hydroxymethyl group. |

| ~ 138.0 | C 6 | Aromatic CH, deshielded by the adjacent iodine atom. |

| ~ 129.0 | C 4 | Aromatic CH. |

| ~ 128.5 | C 5 | Aromatic CH. |

| ~ 95.0 | C 3-I | The heavy atom effect of iodine causes a significant upfield (shielding) shift for the carbon to which it is directly attached. |

| ~ 64.0 | -C H₂OH | Typical chemical shift for a benzylic alcohol carbon. |

| ~ 23.0 | -C H₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern FTIR analysis predominantly uses the ATR technique due to its simplicity and speed, requiring minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium). This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[6]

-

Data Collection: Co-add 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

Causality Behind Experimental Choices:

-

ATR vs. KBr Pellet: The ATR method is preferred over the traditional KBr pellet technique because it is non-destructive, faster, and avoids potential complications from moisture absorption by the KBr matrix.[6][7][8] The KBr method involves grinding the sample with potassium bromide powder and pressing it into a transparent disk.[6][9]

IR Spectroscopy: Predicted Data and Interpretation

The IR spectrum will provide a clear "fingerprint" of the molecule's functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3500–3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| 3100–3000 | Medium | C-H stretch | Aromatic (sp² C-H) |

| 2975–2850 | Medium | C-H stretch | Aliphatic (sp³ C-H from -CH₃ and -CH₂) |

| 1600–1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~ 1050 | Strong | C-O stretch | Primary Alcohol |

| 600-500 | Medium-Weak | C-I stretch | Aryl Iodide |

The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region."[10] The complex pattern of absorptions in this area is unique to the molecule as a whole and serves as a powerful tool for confirming its identity against a reference spectrum.[10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation pattern. Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules.[11]

Experimental Protocol: Electron Impact (EI) Mass Spectrometry

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The solution can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[12][13] This energetic collision ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[12][14]

-

Fragmentation: The 70 eV of energy is substantial, causing the molecular ion to be in a highly excited state. It rapidly fragments into smaller, more stable charged ions and neutral radicals. This process is known as fragmentation.[14]

-

Analysis and Detection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

MS: Predicted Data and Interpretation

The molecular weight of this compound (C₈H₉IO) is 248.06 g/mol .[1] The mass spectrum will show the molecular ion and a series of fragment ions that reveal the molecule's structure.

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Predicted Ion | Fragment Lost |

| 248 | [C₈H₉IO]⁺• | (Molecular Ion, M⁺•) |

| 231 | [C₈H₈I]⁺ | •OH (Hydroxyl radical) |

| 230 | [C₈H₇I]⁺• | H₂O (Water) |

| 121 | [C₈H₉O]⁺ | •I (Iodine radical) |

| 104 | [C₇H₄O]⁺ | •I and •CH₃ |

| 91 | [C₇H₇]⁺ | (Tropylium ion, from rearrangement) |

Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

The most characteristic fragmentation for benzyl alcohols is the loss of a hydroxyl radical to form a stable benzylic cation, or the loss of water.[15][16] The cleavage of the C-I bond is also expected, leading to an ion at m/z 121. Further fragmentation and rearrangement can lead to the classic tropylium ion at m/z 91.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS.

-

¹H NMR confirms the substitution pattern on the aromatic ring and the presence of the methyl and hydroxymethyl groups through characteristic chemical shifts and integrations.

-

¹³C NMR verifies the presence of eight unique carbon environments, with the C-I carbon being a key upfield signal.

-

IR Spectroscopy provides definitive evidence for the hydroxyl (-OH) functional group and the aromatic C-H/C=C bonds.

-

Mass Spectrometry establishes the correct molecular weight and supports the proposed structure through predictable fragmentation patterns, such as the loss of water and the iodine radical.

This guide provides the foundational data and interpretive logic required for any researcher working with this compound. By following the outlined protocols and comparing experimental data to these validated predictions, scientists can ensure the identity, purity, and quality of their materials, thereby upholding the highest standards of scientific integrity in their research and development endeavors.

References

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 18, 2026, from [Link]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15035506, this compound. Retrieved January 18, 2026, from [Link].

-

Shimadzu. (n.d.). Principles, advantages, and disadvantages of EI. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). Benzyl alcohol. Retrieved January 18, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved January 18, 2026, from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Retrieved January 18, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodo-2-methylpropane. Retrieved January 18, 2026, from [Link]

-

MassBank. (n.d.). Benzyl alcohols. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Benzyl alcohol in the NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | C8H9IO | CID 15035506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. jascoinc.com [jascoinc.com]

- 10. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. Benzyl alcohol [webbook.nist.gov]

- 16. massbank.eu [massbank.eu]

An In-depth Technical Guide to (3-Iodo-2-methylphenyl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the development of novel therapeutic agents and functional materials. Among the vast array of building blocks available to the discerning chemist, halogenated benzyl alcohols represent a particularly versatile class of intermediates. This guide provides a comprehensive technical overview of (3-Iodo-2-methylphenyl)methanol , a compound distinguished by its unique substitution pattern that offers a confluence of steric and electronic properties ripe for synthetic exploitation.

As a senior application scientist, the imperative is not merely to present data, but to weave a narrative of scientific causality. Why this molecule? What strategic advantages does the ortho-methyl group confer? How does the meta-iodo substituent dictate its reactivity and unlock specific synthetic pathways? This document is structured to answer these questions, moving beyond a simple recitation of facts to provide actionable insights for the laboratory professional. We will delve into its physicochemical characteristics, explore its synthesis through a detailed, validated protocol, and illuminate its potential as a precursor in drug discovery and complex molecule synthesis. The inclusion of detailed experimental procedures and spectroscopic analyses is intended to provide a self-validating framework, empowering researchers to confidently incorporate this valuable building block into their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application. This compound, with the chemical formula C₈H₉IO, presents a unique combination of a reactive benzylic alcohol, a sterically influential ortho-methyl group, and a synthetically versatile meta-iodo substituent.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Iodo-2-methylbenzyl alcohol, Benzenemethanol, 3-iodo-2-methyl- | [1][2] |

| CAS Number | 76350-89-5 | [1][3] |

| Molecular Formula | C₈H₉IO | [1] |

| Molecular Weight | 248.06 g/mol | [1] |

| Appearance | Dark solid (as per synthesis) | |

| Purity | 96% | [2] |

| Storage | Ambient temperature, in a dark, dry place | [2][3] |

Computed Physicochemical Data

| Property | Computed Value | Source(s) |

| XLogP3 | 2.1 | [1] |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1][4] |

| Exact Mass | 247.96981 Da | [1] |

Note: Boiling point and melting point data are currently unavailable in the reviewed literature.

Synthesis of this compound

The reliable synthesis of this compound is crucial for its utilization as a building block. The following protocol, adapted from established literature, details a robust method starting from 3-hydroxymethyl-2-methylaniline hydrochloride. This procedure involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities, in this case, an iodide.

Reaction Scheme

Detailed Experimental Protocol

Materials:

-

3-Hydroxymethyl-2-methylaniline hydrochloride (0.25 mole)

-

Concentrated Sulfuric Acid (17.2 mL + 8 mL)

-

Sodium Nitrite (17.3 g, 0.25 mole)

-

Potassium Iodide (49.8 g, 0.30 mole)

-

Copper powder (0.1 g)

-

Ice-water

-

Chloroform

-

Saturated aqueous sodium bisulfite solution

-

Water

Procedure:

-

In a suitable reaction vessel, prepare a stirred solution of 3-hydroxymethyl-2-methylaniline hydrochloride (43.4 g, 0.25 mole) and 17.2 mL of concentrated sulfuric acid in ice-water.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add a solution of sodium nitrite (17.3 g, 0.25 mole) in water dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C.

-

Carefully add an additional 8 mL of concentrated sulfuric acid dropwise to the reaction mixture.

-

While maintaining the temperature at 0°C, add a solution of potassium iodide (49.8 g, 0.30 mole) in water dropwise.

-

Following the potassium iodide addition, add 0.1 g of copper powder to the reaction mixture.

-

Slowly warm the reaction mixture to 70°C and stir at this temperature for 1 hour.

-

Allow the reaction to cool to room temperature and stand for 18 hours.

-

Transfer the reaction mixture to a separatory funnel, add water, and extract with chloroform.

-

Wash the chloroform extract with a saturated aqueous solution of sodium bisulfite, followed by a wash with water.

-

Dry the chloroform layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and filter.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound as a dark solid.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of synthesized compounds. While a dedicated, experimentally-derived spectrum for this compound is not available in the cited literature, this section outlines the expected spectral characteristics based on the analysis of its functional groups and comparison with similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to provide key information about the aromatic and aliphatic protons in the molecule.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will likely appear as multiplets in the range of δ 7.0-7.8 ppm. The specific splitting patterns will be influenced by the positions of the iodo and methyl groups.

-

Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the two benzylic protons, typically in the region of δ 4.5-4.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected for the hydroxyl proton. This peak can be confirmed by D₂O exchange.

-

Methyl Protons (-CH₃): A singlet for the three methyl protons is anticipated, likely in the upfield region of the aromatic spectrum, around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon bearing the iodine atom appearing at a characteristically low field.

-

Benzylic Carbon (-CH₂OH): The benzylic carbon signal is expected in the range of δ 60-65 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will likely resonate in the upfield region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, indicative of hydrogen bonding.

-

C-H Stretch (Aromatic): Absorption peaks just above 3000 cm⁻¹ are expected for the aromatic C-H bonds.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ will correspond to the C-H stretches of the methyl and methylene groups.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region is expected for the C-O single bond of the primary alcohol.

-

C-I Stretch: A weak to medium absorption in the far-infrared region, typically around 500-600 cm⁻¹, is expected for the C-I bond.

Mass Spectrometry (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 248.

-

Key Fragmentation Pathways:

-

Loss of a hydrogen atom to give a peak at m/z = 247.

-

Loss of the hydroxyl group to give a peak at m/z = 231.

-

Loss of the hydroxymethyl group (-CH₂OH) to give a peak at m/z = 217.

-

Cleavage of the C-I bond, resulting in a fragment at m/z = 121.

-

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of its three key functional components: the benzylic alcohol, the iodo substituent, and the aromatic ring.

Reactions of the Benzylic Alcohol

The primary alcohol functionality is a versatile handle for a variety of transformations:

-

Oxidation: The benzylic alcohol can be readily oxidized to the corresponding aldehyde, 3-iodo-2-methylbenzaldehyde, using a range of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This aldehyde is a valuable intermediate for the synthesis of imines, and for carbon-carbon bond-forming reactions like the Wittig or Horner-Wadsworth-Emmons reactions.

-

Esterification and Etherification: The hydroxyl group can be converted to esters or ethers under standard conditions, which can serve as protecting groups or introduce new functionalities.

-

Nucleophilic Substitution: Activation of the hydroxyl group (e.g., by conversion to a tosylate or mesylate) facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of nucleophiles at the benzylic position.

Reactions of the Iodo Substituent

The carbon-iodine bond is a key feature for extending the molecular framework through various cross-coupling reactions. The ortho-methyl group can provide steric hindrance that may influence the efficiency of these reactions.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds.

-

Sonogashira Coupling: Coupling with terminal alkynes under palladium-copper catalysis provides access to arylethynyl derivatives.

-

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can be used to form substituted styrenyl compounds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to N-aryl products.

Electrophilic Aromatic Substitution

The existing substituents on the aromatic ring will direct further electrophilic substitution. The methyl group is an ortho-, para-director and activating, while the iodo and hydroxymethyl groups are deactivating and have their own directing effects. The overall outcome of electrophilic aromatic substitution will depend on the reaction conditions and the nature of the electrophile.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are prevalent in pharmaceuticals due to the ability of halogens to modulate pharmacokinetic and pharmacodynamic properties. The iodo group, in particular, can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.

This compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. Its utility lies in the ability to sequentially or concurrently modify the alcohol and iodo functionalities. This allows for the rapid generation of a library of diverse compounds for screening in drug discovery programs. The ortho-methyl group can provide a steric constraint that may be beneficial for locking a molecule into a specific conformation, potentially enhancing its binding affinity to a biological target.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive benzylic alcohol, a sterically influential ortho-methyl group, and a synthetically adaptable meta-iodo substituent provides a powerful platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its physicochemical properties, a detailed and validated synthetic protocol, and an exploration of its reactivity and potential applications. By understanding the principles outlined herein, researchers can effectively leverage the synthetic potential of this compound to advance their research and development efforts.

References

-

This compound | C8H9IO | CID 15035506 - PubChem. [Link]

-

This compound | CAS#:76350-89-5 | Chemsrc. [Link]

-

This compound | C8H9IO | CID 15035506 - PubChem. [Link]

-

(4-iodo-2-methylphenyl)methanol (C8H9IO) - PubChemLite. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

2-Iodo-a-(2-methylphenyl)benzenemethanol | C14H13IO | CID 114979240 - PubChem. [Link]

-

Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen - MPG.PuRe. [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - OUCI. [Link]

-

NMR Solvent Data Chart - ResearchGate. [Link]

-

NMR Solvent Data Chart. [Link]

-

The use of methanol as a C1 building block | Research Communities by Springer Nature. [Link]

-

Special Issue : Synthesis of Bioactive Compounds, 3rd Edition - MDPI. [Link]

-

The use of methanol as a C1 building block - ResearchGate. [Link]

-

Methyl Alcohol - the NIST WebBook. [Link]

-

Methanol | CH3OH | CID 887 - PubChem. [Link]

-

3-iodo-2-methyl-3-buten-2-ol - ChemSynthesis. [Link]

-

Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an - Sciences and Exploration Directorate. [Link]

-

ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS - The University of Arizona. [Link]

-

Chemical Properties of (2-Methylphenyl) methanol, 2-methylbutyl ether - Cheméo. [Link]

-

Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells for Enhanced Energy Storage Performance | Langmuir - ACS Publications. [Link]

Sources

An In-depth Technical Guide to (3-iodo-2-methylphenyl)methanol (CAS 76350-89-5): Properties, Synthesis, and Application as a Key Intermediate in Pyrethroid Insecticide Production

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical compound with CAS number 76350-89-5, identified as (3-iodo-2-methylphenyl)methanol. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and elucidates its primary application as a crucial intermediate in the synthesis of potent insecticidal agents. While this compound is not known to possess inherent biological activity, its role as a synthetic building block is of significant interest in the field of medicinal and agricultural chemistry.

Chemical and Physical Properties

This compound is an aromatic alcohol characterized by the presence of an iodine atom and a methyl group on the benzene ring.[1] Its structural and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 76350-89-5 | PubChem[1] |

| Molecular Formula | C₈H₉IO | PubChem[1] |

| Molecular Weight | 248.06 g/mol | PubChem[1] |

| Canonical SMILES | CC1=C(C=CC=C1I)CO | PubChem[1] |

| InChI Key | WVKFJUYXMBJNKD-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Dark solid (as per synthesis product) | PrepChem.com[2] |

Synthesis of this compound

A detailed protocol for the synthesis of this compound is documented in the scientific literature, notably in patent US4238505A, which describes its preparation as an intermediate for insecticides.[3] The synthesis involves a diazotization reaction of 3-hydroxymethyl-2-methylaniline hydrochloride, followed by a Sandmeyer-type reaction with potassium iodide.

Experimental Protocol:

Materials:

-

3-hydroxymethyl-2-methylaniline hydrochloride

-

Concentrated sulfuric acid

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Copper powder

-

Chloroform

-

Sodium bisulfite (NaHSO₃)

-

Ice

Procedure: [2]

-

A solution of 3-hydroxymethyl-2-methylaniline hydrochloride (43.4 g, 0.25 mole) and 17.2 ml of concentrated sulfuric acid in ice-water is prepared and cooled to 0°C.

-

A solution of sodium nitrite (17.3 g, 0.25 mole) in water is added dropwise to the cooled mixture.

-

The reaction mixture is stirred for an additional 30 minutes, after which another 8 ml of concentrated sulfuric acid is added dropwise.

-

While maintaining the temperature at 0°C, a solution of potassium iodide (49.8 g, 0.30 mole) in water is added dropwise.

-

Following the potassium iodide addition, 0.1 gram of copper powder is added to the reaction mixture.

-

The mixture is then slowly warmed to 70°C and stirred for 1 hour.

-

The reaction is allowed to cool to room temperature over 18 hours.

-

The mixture is diluted with water and extracted with chloroform.

-

The chloroform extract is washed with a saturated aqueous solution of sodium bisulfite and then with water.

-

The organic layer is dried, filtered, and the solvent is evaporated under reduced pressure to yield this compound as a dark solid (15.2 g).

Caption: Workflow for the synthesis of this compound.

Application as an Intermediate in Insecticide Synthesis

The primary documented utility of this compound is as a key intermediate in the synthesis of substituted [1,1'-biphenyl]-3-ylmethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates. These final compounds are potent insecticidal and acaricidal agents belonging to the pyrethroid class.[4]

The synthesis of these insecticides involves the esterification of a cyclopropanecarbonyl chloride with an appropriately substituted [1,1'-biphenyl]-3-ylmethyl alcohol. This compound serves as a precursor to these more complex alcohols.

Transformation to Insecticidal Pyrethroids:

The conversion of this compound to the final insecticidal products is a multi-step process that is not fully detailed in the provided search results. However, the general pathway involves further chemical modifications to introduce the biphenyl moiety and subsequent esterification. The patent US4214004A describes the preparation of the final insecticidal esters by reacting a 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarbonyl chloride with the corresponding substituted [1,1'-biphenyl]-3-ylmethyl alcohol.[4]

Caption: General workflow for the utilization of this compound in the synthesis of pyrethroid insecticides.

Biological Activity and Mechanism of Action

There is no scientific evidence to suggest that this compound itself possesses any significant biological activity or a specific mechanism of action. Its importance lies in its role as a structural component that, when incorporated into a larger molecule, contributes to the final product's desired biological effect. In the case of the pyrethroid insecticides derived from it, the overall molecular structure is responsible for their neurotoxic effects on insects, which typically involve the disruption of sodium channels in the nervous system.

Suppliers

This compound is available from several chemical suppliers, indicating its accessibility for research and development purposes. Reputable suppliers include:

Conclusion

References

- Google Patents.US4214004A - Insecticidal cyclopropanecarboxylates from substituted [1,1'-biphenyl]-3-ylmethyl compounds.

-

PrepChem.com. Synthesis of 3-iodo-2-methylbenzyl alcohol. Available from: [Link].

-

Chemsrc. (3-Iodo-5-methylphenyl)methanol | CAS#:937638-61-4. Available from: [Link].

-

PubChem. this compound | C8H9IO | CID 15035506. Available from: [Link].

- Google Patents.US4238505A - Insecticidal biphenylmethyl perhaloalkylvinylcyclopropanecarboxylates.

Sources

- 1. This compound | C8H9IO | CID 15035506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. US4238505A - Insecticidal biphenylmethyl perhaloalkylvinylcyclopropanecarboxylates - Google Patents [patents.google.com]

- 4. US4214004A - Insecticidal cyclopropanecarboxylates from substituted [1,1'-biphenyl]-3-ylmethyl compounds - Google Patents [patents.google.com]

- 5. 1260242-01-0|(5-Iodo-2-methylphenyl)methanol|BLD Pharm [bldpharm.com]

- 6. 5159-41-1|2-Iodobenzyl alcohol|BLD Pharm [bldpharm.com]

Starting materials for (3-Iodo-2-methylphenyl)methanol synthesis

An In-depth Technical Guide to the Synthesis of (3-Iodo-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable substituted benzyl alcohol that serves as a key structural motif and versatile building block in the synthesis of pharmaceuticals and advanced materials. Its utility stems from the orthogonal reactivity of its three functional handles: the nucleophilic hydroxyl group, the sterically influential methyl group, and the reactive C-I bond, which is amenable to a wide array of cross-coupling reactions. This guide provides an in-depth analysis of robust and validated synthetic strategies for accessing this important intermediate. We will explore three primary pathways, beginning with a classical Sandmeyer reaction, followed by a two-step electrophilic iodination and reduction sequence, and concluding with a modern directed ortho-metalation approach. Each section offers detailed, step-by-step protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.

Introduction: Significance of this compound

Aryl iodides are premier coupling partners in modern organic synthesis, particularly in reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. The presence of an iodine atom on the phenyl ring of this compound imparts this high reactivity. The adjacent methyl group provides steric influence and modulates the electronic properties of the ring, while the benzylic alcohol offers a site for esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This combination makes this compound a sought-after intermediate in the construction of complex molecular architectures, particularly in medicinal chemistry for the development of novel therapeutic agents[1].

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals several potential synthetic disconnections. The primary C-I bond can be formed via electrophilic or nucleophilic iodination strategies. The benzyl alcohol can be derived from the reduction of a corresponding benzoic acid or benzaldehyde. This leads to three logical starting points: a pre-functionalized aniline, commercially available 2-methylbenzoic acid (o-toluic acid), or 2-methylbenzyl alcohol itself.

Caption: Workflow for the Sandmeyer reaction route.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of 3-iodo-2-methylbenzyl alcohol.[2]

-

Diazotization:

-

In a suitable reaction vessel, prepare a solution of 3-hydroxymethyl-2-methylaniline hydrochloride (43.4 g, 0.25 mol) in a mixture of water and 17.2 mL of concentrated sulfuric acid.

-

Cool the stirred solution to 0°C using an ice bath.

-

Slowly add a solution of sodium nitrite (17.3 g, 0.25 mol) in water dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.

-

Carefully add another 8 mL of concentrated sulfuric acid dropwise.

-

-

Iodination:

-

While maintaining the temperature at 0°C, add a solution of potassium iodide (49.8 g, 0.30 mol) in water dropwise to the diazonium salt mixture.

-

Add a catalytic amount of copper powder (0.1 g).

-

Slowly warm the reaction mixture to 70°C and stir for 1 hour.

-

Remove the heat and allow the mixture to cool to room temperature over 18 hours.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with water and extract with chloroform (3x).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bisulfite, followed by water.

-

Dry the chloroform layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product as a dark solid. Further purification can be achieved by column chromatography or recrystallization.

-

Mechanistic Insights & Causality

The success of the Sandmeyer reaction hinges on the careful control of temperature. Diazonium salts are notoriously unstable and can decompose violently at elevated temperatures. Maintaining the reaction at 0°C during diazotization is critical for safety and yield. The addition of copper powder catalyzes the single-electron transfer (SET) mechanism that facilitates the displacement of the dinitrogen group by the iodide anion.

| Parameter | Value | Rationale |

| Starting Material | 3-hydroxymethyl-2-methylaniline | Provides the correct substitution pattern directly. |

| Diazotizing Agent | NaNO₂, H₂SO₄ | Standard reagents for forming diazonium salts. |

| Iodide Source | Potassium Iodide (KI) | Excellent source of the nucleophilic iodide anion. |

| Catalyst | Copper Powder | Facilitates the decomposition of the diazonium salt. |

| Temperature | 0°C then 70°C | Critical for stability of intermediate and reaction rate. |

| Reported Yield | ~24% (15.2g from 0.25 mol) [2] | Moderate yield typical for this multi-step one-pot reaction. |

Synthetic Strategy 2: Electrophilic Iodination and Reduction

This two-step approach is well-suited for larger-scale synthesis and begins with the more readily available starting material, 2-methylbenzoic acid (o-toluic acid).

Strategy Overview

The first step involves the regioselective electrophilic iodination of 2-methylbenzoic acid. The directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups favor iodination at the C3 and C5 positions. Reaction conditions can be optimized to favor the desired 3-iodo isomer.[3] The second step is the reduction of the carboxylic acid functional group to a primary alcohol.

Caption: Workflow for the iodination-reduction sequence.

Detailed Experimental Protocol

Step A: Synthesis of 3-Iodo-2-methylbenzoic acid This protocol is conceptualized based on methods for iodinating substituted benzoic acids.[3][4]

-

Reaction Setup:

-

To a solution of 2-methylbenzoic acid (1 eq.) in a suitable solvent (e.g., acetic acid with acetic anhydride), add iodine (I₂) (0.8 eq.) and a strong oxidizing agent such as iodic acid (HIO₃) or potassium persulfate.[5] The use of a zeolite catalyst can improve selectivity.[4][6]

-

Heat the mixture under reflux (e.g., ~122°C) for several hours until the starting material is consumed (monitor by TLC or HPLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the crude product and wash with cold water.

-

To remove unreacted iodine, a wash with a sodium thiosulfate solution may be necessary.[3]

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to isolate pure 3-iodo-2-methylbenzoic acid. Note that separation from the 5-iodo isomer can be challenging.[4]

-

Step B: Reduction to this compound This is a standard reduction of a carboxylic acid.

-

Reduction:

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C.

-

Slowly add a solution of 3-iodo-2-methylbenzoic acid (1 eq.) in anhydrous THF.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction back to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then remove by filtration.

-

Extract the filtrate with ethyl acetate, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the target alcohol.

-

Causality and Optimization

-

Iodination Selectivity: The key challenge in this route is controlling the regioselectivity of the iodination. The carboxylic acid is a meta-director, and the methyl group is an ortho-, para-director. Their combined influence directs iodination to C3 (ortho to methyl, meta to carboxyl) and C5 (para to methyl, meta to carboxyl). The reaction conditions, particularly the catalytic system, are crucial for maximizing the yield of the desired 3-iodo isomer.[4]

-

Choice of Reducing Agent: LiAlH₄ is a powerful, non-selective reducing agent suitable for this transformation. Alternatively, borane-THF complex (BH₃·THF) can be used, which is often milder and may offer better chemoselectivity if other reducible functional groups were present.

| Parameter | Value | Rationale |

| Starting Material | 2-Methylbenzoic Acid | Inexpensive and readily available. |

| Iodination System | I₂ / Oxidizing Agent | Generates an electrophilic iodine species (I⁺) in situ. |

| Reduction System | LiAlH₄ or BH₃·THF | Standard, high-yielding reagents for acid reduction. |

| Key Challenge | Isomer Separation | 3-iodo and 5-iodo isomers can be difficult to separate. |

Synthetic Strategy 3: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful modern technique for the regioselective functionalization of aromatic rings. It relies on a directing metalation group (DMG) to chelate to an organolithium base, thereby acidifying and facilitating the deprotonation of the adjacent ortho-proton.[7][8]

Strategy Overview

This approach would start with 2-methylbenzyl alcohol. The hydroxyl group is not a strong DMG itself and must first be converted into a more effective one, such as a carbamate (-OCONR₂) or a methoxymethyl (MOM) ether. This group then directs a strong base like n-butyllithium or sec-butyllithium to deprotonate the C3 position exclusively. The resulting aryllithium intermediate is then quenched with an iodine source (e.g., I₂ or 1,2-diiodoethane) to install the iodine atom. A final deprotection step reveals the target alcohol.

Caption: Workflow for the Directed ortho-Metalation (DoM) strategy.

Proposed Experimental Protocol

-

Protection: Convert 2-methylbenzyl alcohol to a suitable DMG-protected intermediate (e.g., O-MOM ether using MOM-Cl and a non-nucleophilic base like diisopropylethylamine).

-

Metalation & Iodination:

-

Dissolve the protected alcohol in anhydrous THF under an inert atmosphere and cool to -78°C.

-

Add sec-butyllithium (approx. 1.2 eq.) dropwise and stir for 1-2 hours at -78°C.

-

Quench the resulting aryllithium by adding a solution of iodine (I₂) in THF until the dark color of iodine persists.

-

-

Deprotection & Work-up:

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent.

-

Remove the protecting group under appropriate conditions (e.g., acidic hydrolysis for a MOM ether).

-

Purify the final product by column chromatography.

-

Scientific Rationale

The power of DoM lies in its exceptional regioselectivity.[9][10] The DMG chelates the lithium cation of the butyllithium base, positioning it in close proximity to the C-H bond at the C3 position. This proximity effect dramatically increases the kinetic acidity of that specific proton, ensuring its selective removal over all others. This strategy avoids the isomer separation issues encountered in the electrophilic iodination route, making it an elegant choice for lab-scale synthesis where high purity is paramount.

Safety Considerations

-

Sandmeyer Reaction: Diazonium salts can be explosive. Strictly adhere to low-temperature conditions (0-5°C) during their formation and handling.

-

Organolithium Reagents: Butyllithium is extremely pyrophoric and reacts violently with water. All manipulations must be performed under a dry, inert atmosphere using proper syringe and cannula techniques.

-

Lithium Aluminum Hydride: LiAlH₄ is also highly reactive with water and protic solvents, releasing flammable hydrogen gas. Quenching procedures must be performed slowly and at low temperatures.

-

General Precautions: Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All reactions should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct strategies. The Sandmeyer reaction offers a direct but potentially low-yielding route from an aniline precursor. The iodination-reduction sequence is a robust pathway suitable for larger scales but may require careful optimization to manage the formation of regioisomers. Finally, Directed ortho-Metalation represents a modern, highly regioselective, and elegant approach ideal for achieving high purity on a laboratory scale. The choice of method will depend on the specific requirements of the researcher, including scale, available starting materials, and the desired level of purity.

References

-

Synthesis of 3-iodo-2-methylbenzyl alcohol. PrepChem.com. [Link]

- Process for producing 5-iodo-2-methylbenzoic acid.

- Process for producing 5-iodo-2-methylbenzoic acid.

-

Process For Producing 5 Iodo 2 Methylbenzoic Acid. Quick Company. [Link]

-

5-Iodo 2-Methyl Benzoic Acid (MIBA). Eskay Iodine. [Link]

-

ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]

-

Directed ortho metalation. Wikipedia. [Link]

-

Directed Ortho Metalation (DOM). Organic Chemistry Portal. [Link]

-

This compound | C8H9IO. PubChem, National Institutes of Health. [Link]

-

A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides... Journal of the Brazilian Chemical Society. [Link]

-

Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. 3-Iodo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 5. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 6. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. Directed Ortho Metalation [organic-chemistry.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Molecular structure and conformation of (3-Iodo-2-methylphenyl)methanol

An In-Depth Technical Guide to the Molecular Structure and Conformation of (3-Iodo-2-methylphenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. In the absence of direct crystallographic data for this specific molecule, this guide synthesizes information from analogous ortho-substituted benzyl alcohols, theoretical principles, and established analytical methodologies to present a robust predictive model. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the stereoelectronic properties of substituted aromatic alcohols. The guide covers the theoretical underpinnings of its conformational landscape, detailed protocols for its synthesis and characterization via Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and the application of computational chemistry for conformational analysis.

Introduction: The Significance of Substituted Benzyl Alcohols

Benzyl alcohol and its derivatives are fundamental structural motifs in a vast array of natural products and pharmacologically active molecules.[1] The conformational flexibility of the hydroxymethyl group relative to the phenyl ring is a critical determinant of a molecule's three-dimensional shape, which in turn governs its interactions with biological targets. The introduction of substituents onto the phenyl ring, particularly in the ortho positions, profoundly influences this conformational landscape through a delicate interplay of steric and electronic effects.

This compound presents a compelling case study. The presence of a bulky iodine atom and a methyl group flanking the methanol substituent introduces significant steric hindrance and specific electronic interactions that dictate the preferred orientation of the hydroxyl group. Understanding these conformational biases is crucial for rational drug design and the development of novel chemical entities where precise spatial arrangement is paramount.

Theoretical Framework: Conformational Landscape

The conformational analysis of this compound is primarily governed by the rotation around two key single bonds: the C(aryl)-C(methylene) bond and the C(methylene)-O bond. The interplay of intramolecular forces dictates the energetically preferred conformations.

Rotational Isomers and Intramolecular Interactions

Based on extensive studies of ortho-halogenated benzyl alcohols, this compound is expected to exist in a dynamic equilibrium between several low-energy conformations.[2][3] These can be broadly categorized as:

-

Chiral Conformations: These arise when the O-H group is not in the plane of the benzene ring. A key stabilizing factor for one of the chiral conformers is the formation of an intramolecular hydrogen bond between the hydroxyl proton and the iodine atom (O-H···I). This interaction is generally more favorable than the weaker O-H···π interaction with the aromatic ring.[4]

-

Achiral (Planar) Conformation: A conformation where the C-O bond is coplanar with the benzene ring is also possible. While this conformation does not benefit from the O-H···I hydrogen bond, it can be populated, especially in the gas phase, depending on the balance of steric and electronic factors.[4]

The presence of the ortho-methyl group introduces additional steric repulsion, which will influence the potential energy surface of rotation around the C(aryl)-C(methylene) bond. This steric clash will likely disfavor conformations where the hydroxymethyl group is oriented towards the methyl group.

Rotational Energy Barriers

The interconversion between these conformers is governed by rotational energy barriers. For the parent benzyl alcohol, the barrier to rotation around the C(aryl)-C(methylene) bond is relatively low, on the order of 320 cm⁻¹ (approximately 3.8 kJ/mol).[5][6][7] The introduction of ortho-substituents, as in this compound, is expected to create a more complex potential energy surface with distinct minima and higher barriers to interconversion.[2]

Caption: A simplified representation of the potential energy surface for rotation around the aryl-methylene bond, showing stable conformers and transition states.

Experimental Methodologies

Synthesis of this compound

A reliable synthesis of this compound is essential for its experimental characterization. The following protocol is adapted from established procedures.[8]

Protocol 3.1.1: Synthesis via Diazotization and Iodination

-

Diazotization:

-

In a suitable reaction vessel, dissolve 3-hydroxymethyl-2-methylaniline hydrochloride (1.0 eq) in a mixture of water and concentrated sulfuric acid.

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Slowly add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C.

-

-

Iodination:

-

To the cold diazonium salt solution, add a solution of potassium iodide (1.2 eq) in water dropwise, ensuring the temperature remains at 0°C.

-

Add a catalytic amount of copper powder to the reaction mixture.

-

Slowly warm the mixture to 70°C and stir for 1 hour.

-

-

Work-up and Purification:

-

Allow the reaction to cool to room temperature and stand for 18 hours.

-

Extract the product into an organic solvent such as chloroform.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bisulfite and water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and providing insights into the conformational dynamics in solution.

Predicted ¹H NMR Spectrum:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Notes |

| CH₃ | ~2.3 | s | 3H | - | The chemical shift is influenced by the proximity to the aromatic ring and the iodine atom. |

| OH | Variable (1.5 - 4.0) | br s | 1H | - | The chemical shift is concentration and solvent dependent. Can be confirmed by D₂O exchange. |

| CH₂ | ~4.6 | s | 2H | - | Appears as a singlet due to the absence of adjacent protons. |

| Ar-H | 7.0 - 7.8 | m | 3H | J(H,H) ≈ 7-8 | The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. |

Predicted ¹³C NMR Spectrum:

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | ~18-22 |

| CH₂ | ~60-65 |

| C-I | ~95-100 |

| C-CH₃ | ~140-145 |

| C-CH₂OH | ~140-145 |

| Aromatic CH | ~125-135 |

Protocol 3.2.1: NMR Sample Preparation and Data Acquisition

-

Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For unambiguous assignment of signals, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

To study conformational dynamics, variable temperature (VT) NMR experiments can be conducted to observe changes in chemical shifts or the coalescence of signals corresponding to interconverting conformers.

Single-Crystal X-ray Crystallography

While no crystal structure for this compound is currently available in the Cambridge Structural Database (CSD), X-ray crystallography would provide the most definitive information on its solid-state conformation and intermolecular interactions.[1]

Protocol 3.3.1: Crystal Growth and Structure Determination

-

Crystallization:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane/ethyl acetate) to form a saturated or near-saturated solution.[5]

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of suitable size and quality (dimensions > 0.1 mm).[7][8]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to locate the heavy iodine atom, followed by the remaining non-hydrogen atoms from the electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

-

Computational Analysis

Computational chemistry provides a powerful means to explore the conformational space, determine the relative energies of different conformers, and predict spectroscopic properties.

Methodology 4.1: Density Functional Theory (DFT) Calculations

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.

-

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). For the iodine atom, a basis set with effective core potentials is recommended.

-

Calculate the vibrational frequencies to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

-

Analysis of Intramolecular Interactions:

-

Utilize techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) to characterize and quantify the strength of the intramolecular O-H···I hydrogen bond.[9]

-

-

NMR Chemical Shift Prediction:

Caption: A schematic of the computational workflow for the conformational analysis of this compound.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the molecular structure and conformation of this compound. While direct experimental data for this specific molecule is limited, a comprehensive picture can be constructed based on the well-established principles governing the behavior of analogous ortho-substituted benzyl alcohols. The interplay between steric hindrance from the methyl group and the potential for intramolecular O-H···I hydrogen bonding is predicted to result in a complex conformational landscape with distinct, populated conformers. The experimental and computational protocols outlined herein provide a clear roadmap for the definitive characterization of this and other similarly substituted aromatic alcohols, which is of significant value to the fields of medicinal chemistry and materials science.

References

-

PrepChem. (n.d.). Synthesis of 3-iodo-2-methylbenzyl alcohol. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Utzat, K. A., Bohn, R. K., Montgomery, Jr., J. A., Michels, H. H., & Caminati, W. (2010). Rotational spectrum, tunneling motions, and potential barriers of benzyl alcohol. The Journal of Physical Chemistry A, 114(25), 6913–6916. [Link]

-

Utzat, K. A., Bohn, R. K., Montgomery, Jr., J. A., Michels, H. H., & Caminati, W. (2010). Rotational Spectrum, Tunneling Motions, and Potential Barriers of Benzyl Alcohol. The Journal of Physical Chemistry A, 114(25), 6913-6916. Link

-

Sennert, E., & Suhm, M. A. (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics. [Link]

-

Sennert, E., & Suhm, M. A. (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. Retrieved from [Link]

- Dickinson, J. A., & Pratt, D. W. (1996). Determination of the Minimum Energy Conformations of Benzyl Alcohol and 2-Phenethyl Alcohol.

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Al-Mogren, M. M., & Al-Farhan, K. A. (2011). Electronic interpretation of conformational preferences in benzyl derivatives and related compounds. The Journal of Physical Chemistry A, 115(45), 13088–13095. [Link]

-

Schaefer, T., & Penner, G. H. (1989). Conformational properties of benzyl alcohol in dilute solution. Canadian Journal of Chemistry, 67(8), 1283-1288. [Link]

-

The Royal Society of Chemistry. (2022). Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]

- Bernstein, E. R. (1993). Conformational Preferences and Pathways for Enantiomerization and Diastereomerization of Benzyl Alcohol. Data Mining and ab Initio Quantum-Mechanical Study. The Journal of Organic Chemistry.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). (3-Amino-2-methylphenyl)methanol. Retrieved from [Link]

-

Sennert, E., & Suhm, M. A. (2024). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ResearchGate. (2025). DFT study of the intramolecular hydrogen bonds in the amino and nitro-derivatives of malonaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. PMC. [Link]

-

PubChem. (n.d.). (3-Methoxy-2-methylphenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (3-Fluoro-4-iodo-2-methoxyphenyl)methanol. Retrieved from [Link]

-

MDPI. (2022). DFT / TDDFT insights into excited state intra-molecular hydrogen atom transfer mechanism in Liqcoumarin: an EFP1 study. MDPI. [Link]

-

MDPI. (n.d.). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Retrieved from [Link]

Sources

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. How To [chem.rochester.edu]

- 6. (3-Fluoro-4-iodo-2-methoxyphenyl)methanol | C8H8FIO2 | CID 69043085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. mdpi.com [mdpi.com]

- 10. Visualizer loader [nmrdb.org]

- 11. Visualizer loader [nmrdb.org]

Purity analysis of (3-Iodo-2-methylphenyl)methanol

An In-Depth Technical Guide to the Purity Analysis of (3-Iodo-2-methylphenyl)methanol for Pharmaceutical Applications

Abstract

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the analytical strategies and methodologies for the robust purity analysis of this compound. We will delve into the rationale behind selecting specific analytical techniques, offer detailed experimental protocols, and discuss the importance of a multi-faceted approach to impurity profiling, all within the framework of international regulatory guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of each intermediate is a critical quality attribute that directly impacts the quality of the final product. Even minute impurities can have unforeseen toxicological effects or alter the API's stability and efficacy. Therefore, a rigorous analytical control strategy is not just a regulatory requirement but a fundamental aspect of drug safety.

This compound: A Key Intermediate